Cas no 2186237-01-2 (Hexahydro-1-[[6-(methylsulfonyl)-3-pyridinyl]sulfonyl]-1H-azepin-4-ol)
![Hexahydro-1-[[6-(methylsulfonyl)-3-pyridinyl]sulfonyl]-1H-azepin-4-ol structure](https://www.kuujia.com/scimg/cas/2186237-01-2x500.png)
Hexahydro-1-[[6-(methylsulfonyl)-3-pyridinyl]sulfonyl]-1H-azepin-4-ol Chemical and Physical Properties
Names and Identifiers
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- Z2218974929
- 1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]azepan-4-ol
- EN300-26600041
- 2186237-01-2
- 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol
- Hexahydro-1-[[6-(methylsulfonyl)-3-pyridinyl]sulfonyl]-1H-azepin-4-ol
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- Inchi: 1S/C12H18N2O5S2/c1-20(16,17)12-5-4-11(9-13-12)21(18,19)14-7-2-3-10(15)6-8-14/h4-5,9-10,15H,2-3,6-8H2,1H3
- InChI Key: QXJBTQVOLVTHAA-UHFFFAOYSA-N
- SMILES: N1(S(C2=CC=C(S(C)(=O)=O)N=C2)(=O)=O)CCCC(O)CC1
Computed Properties
- Exact Mass: 334.06571403g/mol
- Monoisotopic Mass: 334.06571403g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 549
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 121Ų
Experimental Properties
- Density: 1.426±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 582.7±60.0 °C(Predicted)
- pka: 14.83±0.20(Predicted)
Hexahydro-1-[[6-(methylsulfonyl)-3-pyridinyl]sulfonyl]-1H-azepin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26600041-0.05g |
1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]azepan-4-ol |
2186237-01-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
Hexahydro-1-[[6-(methylsulfonyl)-3-pyridinyl]sulfonyl]-1H-azepin-4-ol Related Literature
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
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Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
Additional information on Hexahydro-1-[[6-(methylsulfonyl)-3-pyridinyl]sulfonyl]-1H-azepin-4-ol
Hexahydro-1-[[6-(methylsulfonyl)-3-pyridinyl]sulfonyl]-1H-azepin-4-ol: A Comprehensive Overview
The compound Hexahydro-1-[[6-(methylsulfonyl)-3-pyridinyl]sulfonyl]-1H-azepin-4-ol, identified by the CAS number 2186237-01-2, represents a significant advancement in the field of organic chemistry. This molecule, with its complex structure, has garnered attention due to its potential applications in various industries, including pharmaceuticals and materials science. The name itself is a testament to its intricate composition, combining elements of sulfur-based functional groups and cyclic structures that contribute to its unique properties.
The structural elucidation of this compound reveals a fascinating interplay of functional groups. The presence of a sulfonyl group attached to a pyridine ring introduces significant electronic effects, which can influence the compound's reactivity and stability. Additionally, the azepine ring system, with its six-membered cyclic structure, provides a rigid framework that can enhance the molecule's mechanical properties. Recent studies have highlighted the importance of such structural features in determining the compound's behavior under various conditions.
One of the most notable aspects of this compound is its synthesis process. Researchers have employed innovative methodologies to construct this molecule, leveraging advanced catalytic systems and precise reaction conditions. The use of transition metal catalysts has been particularly effective in facilitating key transformations, such as the formation of the azepine ring and the introduction of the sulfonyl group. These advancements not only underscore the progress in synthetic chemistry but also pave the way for the development of similar compounds with tailored properties.
From a pharmacological perspective, this compound exhibits promising activity in preliminary studies. Its ability to interact with specific biological targets has been explored in vitro, revealing potential applications in drug discovery. For instance, recent research has suggested that this molecule may serve as a lead compound for developing novel therapeutic agents targeting specific diseases. The incorporation of sulfur-based functional groups is believed to enhance bioavailability and reduce toxicity, making it an attractive candidate for further investigation.
In terms of industrial applications, the compound's unique properties make it a valuable addition to materials science research. Its thermal stability and mechanical strength suggest potential uses in high-performance polymers or advanced composites. Furthermore, its ability to act as a precursor for other complex molecules could revolutionize manufacturing processes across various sectors.
Recent breakthroughs in computational chemistry have provided deeper insights into this compound's behavior at the molecular level. Advanced simulations have revealed details about its electronic structure and intermolecular interactions, which are critical for understanding its reactivity and stability. These findings have not only enhanced our theoretical understanding but also guided experimental efforts toward optimizing synthesis routes and improving product quality.
Looking ahead, ongoing research aims to explore this compound's scalability and applicability on an industrial scale. Collaborative efforts between academic institutions and industry partners are expected to yield further advancements, unlocking new possibilities for its utilization. As interest in sustainable chemistry grows, this compound's potential role in eco-friendly processes is an area worth exploring.
In conclusion, Hexahydro-1-[[6-(methylsulfonyl)-3-pyridinyl]sulfonyl]-1H-azepin-4-ol stands as a prime example of how cutting-edge research can lead to groundbreaking discoveries in organic chemistry. Its complex structure, versatile properties, and promising applications position it as a key player in future scientific endeavors.
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